molecular formula C10H14ClN3O B3039897 N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide CAS No. 139337-66-9

N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B3039897
CAS No.: 139337-66-9
M. Wt: 227.69 g/mol
InChI Key: KTXBPDICPVIQGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-6-methylpyrimidine with 2,2-dimethylpropanamide under specific conditions. One common method involves heating a solution of 4-chloro-6-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate, followed by the addition of 2,2-dimethylpropanamide. The reaction mixture is then heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a dimethylpropanamide moiety allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-6-5-7(11)13-9(12-6)14-8(15)10(2,3)4/h5H,1-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBPDICPVIQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide
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N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide

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